Product packaging for 1-Cyclobutylbutan-1-one(Cat. No.:CAS No. 42809-18-7)

1-Cyclobutylbutan-1-one

Cat. No.: B2370745
CAS No.: 42809-18-7
M. Wt: 126.199
InChI Key: JIZIPGBXEFEOCT-UHFFFAOYSA-N
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Description

1-Cyclobutylbutan-1-one (CAS 42809-18-7) is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. This ketone is supplied as a liquid and is recommended to be stored at 4°C . As a building block in organic synthesis, the cyclobutyl ring in its structure is of particular interest. The cyclobutane ring is a strained carbocycle with a unique, non-planar "puckered" conformation and longer C–C bond lengths compared to unstrained hydrocarbons . This strain and three-dimensional structure make cyclobutane-containing compounds highly valuable in medicinal chemistry. They are increasingly utilized to confer favorable properties to drug candidates, such as inducing conformational restriction, reducing molecular planarity, improving metabolic stability, and filling hydrophobic pockets in target enzymes . Furthermore, cyclobutane rings can serve as versatile saturated isosteres for aromatic rings, a strategy that can enhance solubility and optimize key pharmacophore orientations . Researchers employ this compound in the development of novel synthetic methodologies and as a key intermediate for constructing more complex, three-dimensional molecular architectures. This product is intended For Research Use Only and is not approved for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2370745 1-Cyclobutylbutan-1-one CAS No. 42809-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(9)7-5-3-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZIPGBXEFEOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 Cyclobutylbutan 1 One

Reactions Involving the Carbonyl Moiety

The carbonyl group in 1-cyclobutylbutan-1-one is a key site for a variety of chemical transformations, primarily driven by the electrophilicity of the carbonyl carbon. ksu.edu.sa

Nucleophilic Additions and Reductions

The polarized carbon-oxygen double bond of the ketone readily undergoes nucleophilic attack. masterorganicchemistry.com This fundamental reaction can lead to the formation of a wide array of products. For instance, the addition of organometallic reagents like Grignard or organolithium reagents would result in the formation of tertiary alcohols. Similarly, reduction of the carbonyl group using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-cyclobutylbutan-1-ol. ksu.edu.samasterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. libretexts.org The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. libretexts.org

While specific studies on this compound are not prevalent in the reviewed literature, the principles of nucleophilic addition are well-established for ketones. ksu.edu.samasterorganicchemistry.comlibretexts.org

Alpha-Functionalization Reactions

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. springernature.com

Modern synthetic methods have enabled the enantioselective α-functionalization of ketones. springernature.com While direct examples for this compound are scarce, an umpolung strategy using a metallacyclic iridium catalyst has been shown to be effective for the α-functionalization of other ketones with a range of nucleophiles. springernature.com

Transformations of the Cyclobutyl Ring System

The strained four-membered ring of this compound is susceptible to various transformations, including ring-opening, ring-expansion, and ring-contraction reactions, often driven by the release of ring strain. nih.govresearchgate.net

Ring-Opening Reactions and Subsequent Rearrangements

The cyclobutane (B1203170) ring can be opened under various conditions, including acidic or basic media, thermolysis, or through metal-catalyzed processes. researchgate.netresearchgate.net For example, Lewis acid-catalyzed ring-opening of cyclobutanones can lead to the formation of conjugated enones. researchgate.net In the context of this compound, such a reaction could potentially lead to the formation of oct-5-en-4-one.

Furthermore, ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, a related four-membered ring system, has been reported to yield γ,δ-unsaturated aldehydes. nih.gov While not directly applicable to the saturated cyclobutane ring of this compound, it highlights the synthetic potential of strained four-membered rings in ketones.

Ring-Expansion and Ring-Contraction Methodologies

Ring expansion of cyclobutanones to cyclopentanones is a well-documented transformation. nih.govugent.be This can be achieved through various methods, including the Trost-Mikhail ring expansion, which involves the addition of lithiated methoxymethylphenyl sulfone. researchgate.net Another approach involves the acid-catalyzed rearrangement of α-hydroxy cyclobutanones. nih.gov For this compound, conversion to an appropriate intermediate would be necessary to facilitate such expansions.

Conversely, while less common, ring-contraction methodologies could potentially transform the cyclobutyl ring into a cyclopropyl (B3062369) system, though specific examples for cyclobutyl ketones are not as prevalent.

Advanced Catalytic Functionalization

Modern catalysis offers powerful tools for the selective functionalization of C-H bonds, which can be applied to complex molecules like this compound. nih.govrsc.org

Palladium-catalyzed enantioselective C(sp³)–H arylation has been successfully applied to cyclobutyl alkyl ketones. nih.gov In a study by Yu and coworkers, various cyclobutyl alkyl ketones were arylated at the β-position of the cyclobutane ring with high enantioselectivity using a chiral transient directing group. This methodology demonstrates the potential for the selective functionalization of the cyclobutyl ring in this compound. nih.gov

Below is a table summarizing the results for the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of various cyclobutyl alkyl ketones, which serves as a model for the potential reactivity of this compound.

EntryCyclobutyl KetoneAryl IodideProductYield (%)er
1Cyclobutyl methyl ketone4-Iodo-1,2-dimethylbenzene2-(3,4-Dimethylphenyl)cyclobutyl methyl ketone6596:4
2Cyclobutyl ethyl ketone4-Iodo-1,2-dimethylbenzene2-(3,4-Dimethylphenyl)cyclobutyl ethyl ketone6297:3
3Cyclobutyl propyl ketone4-Iodo-1,2-dimethylbenzene2-(3,4-Dimethylphenyl)cyclobutyl propyl ketone5898:2
4Cyclobutyl isopropyl ketone4-Iodo-1,2-dimethylbenzene2-(3,4-Dimethylphenyl)cyclobutyl isopropyl ketone5598:2

Table 1: Pd(II)-Catalyzed Enantioselective β-C(sp³)–H Arylation of Cyclobutyl Alkyl Ketones. Data from a study on related compounds, illustrating potential reactivity. nih.gov

Furthermore, iridium-catalyzed C-H silylation has been used for the diastereospecific functionalization of cyclobutanols, which could be derived from the reduction of this compound. rsc.org These advanced catalytic methods open up new avenues for creating complex and valuable molecules from relatively simple starting materials like this compound. nih.gov

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecules. In the context of ketones like this compound, the focus is often on the activation of C(sp³)–H bonds adjacent to the carbonyl group or within the cycloalkyl ring.

Recent research has demonstrated the feasibility of palladium(II)-catalyzed enantioselective C(sp³)–H arylation of cyclobutyl ketones. mdpi.com While not specifically using this compound, a study by Xiao and colleagues showcased the arylation of various cyclobutyl alkyl ketones, which are structurally analogous and predictive of the reactivity of this compound. This transformation utilizes a chiral transient directing group, typically an amino acid, to control the regioselectivity and enantioselectivity of the arylation. The reaction proceeds via the formation of a chiral enamine, which then directs a palladium catalyst to selectively activate a C-H bond on the cyclobutyl ring for coupling with an aryl halide.

The choice of ligand and silver salt as an additive was found to be crucial for achieving high enantioselectivity. mdpi.com For instance, the use of different silver salts could even reverse the enantioselectivity of the product. This methodology provides a pathway to chiral, α-arylated cyclobutyl ketones, which are valuable building blocks in medicinal chemistry.

A notable example from the literature is the arylation of cyclobutyl methyl ketone, which, under optimized conditions, yields the corresponding α-arylated product in good yield and high enantioselectivity. The reaction conditions and outcomes for representative cyclobutyl ketones are summarized in the table below.

Table 1: Pd(II)-Catalyzed Enantioselective α-Arylation of Cyclobutyl Ketones
Cyclobutyl Ketone SubstrateAryl HalideCatalyst SystemYield (%)Enantiomeric Ratio (er)Reference
Cyclobutyl methyl ketone1-iodo-4-methoxybenzenePd(OAc)₂, L-isoleucine, Ag₂CO₃7596:4 mdpi.com
Cyclobutyl phenyl ketone1-iodo-4-fluorobenzenePd(OAc)₂, L-tert-leucine, Ag₂O8297:3 mdpi.com
Spiro[3.3]heptan-1-one1-iodo-3-methylbenzenePd(OAc)₂, L-valine, Ag₃PO₄7895:5 mdpi.com

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a complementary approach to metal- and biocatalysis, often providing unique reactivity and selectivity under mild conditions. For ketones such as this compound, organocatalysis primarily involves the activation of the substrate through the formation of enamine or enolate intermediates.

A comprehensive review on the functionalization of cyclobutanones highlights several key organocatalytic transformations that are applicable to this compound. mdpi.com These include aldol (B89426) reactions, Mannich reactions, and Michael additions, which allow for the formation of new carbon-carbon bonds at the α-position of the ketone.

Aldol Reactions: Proline and its derivatives are effective catalysts for the direct asymmetric aldol reaction of cyclobutanone (B123998) with various aldehydes. mdpi.com For example, the reaction of cyclobutanone with p-nitrobenzaldehyde, catalyzed by an N-phenylsulfonyl-(S)-proline derivative, yields the corresponding aldol adduct with excellent diastereoselectivity and enantioselectivity. researchgate.net

Michael Additions: The enantioselective Michael addition of cyclobutanones to nitroalkenes has also been successfully demonstrated. researchgate.net Using a diarylprolinol silyl (B83357) ether catalyst, cyclobutanone can add to nitrostyrene (B7858105) to produce the corresponding Michael adduct in high yield and with high enantioselectivity.

Mannich Reactions: Similarly, organocatalyzed Mannich reactions provide a route to α-aminoalkylated cyclobutanones. These reactions typically employ a proline-based catalyst to facilitate the reaction between cyclobutanone, an aldehyde, and an amine.

These examples, primarily using cyclobutanone, illustrate the potential for the organocatalytic α-functionalization of this compound. The presence of the propyl group is expected to influence the reactivity and selectivity due to steric effects, but the fundamental catalytic principles remain the same.

Table 2: Organocatalytic α-Functionalization of Cyclobutanone
Reaction TypeElectrophileOrganocatalystYield (%)Diastereo-/EnantioselectivityReference
Aldol Reactionp-NitrobenzaldehydeN-Phenylsulfonyl-(S)-prolineGoodExcellent dr and ee researchgate.net
Michael AdditionNitrostyreneDiarylprolinol silyl etherHighHigh ee researchgate.net
α-AllylationAllylsilaneImidazolidinone66High ee mdpi.com

Biocatalytic Approaches for Selective Functionalization

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For this compound, biocatalytic approaches can target the carbonyl group for reduction or the entire molecule for oxidation.

Baeyer-Villiger Oxidation: A significant biocatalytic transformation applicable to cyclobutyl ketones is the Baeyer-Villiger oxidation. Research has shown that Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of cyclobutyl methyl ketone to the corresponding ester, cyclobutyl acetate. nih.gov This enzymatic oxidation is highly regioselective, with the enzyme controlling which alkyl group migrates. For this compound, a BVMO could potentially yield either cyclobutyl butanoate or propyl cyclobutanecarboxylate, depending on the enzyme's regioselectivity.

Ketone Reduction: The reduction of the carbonyl group in this compound to a secondary alcohol is another important biocatalytic transformation. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can catalyze the stereoselective reduction of ketones to chiral alcohols. researchgate.netrsc.org The reduction of ketones with bulky substituents, such as a cyclobutyl group, can be challenging for some reductases, but many have been identified that can accommodate such substrates. rsc.org The use of a suitable KRED with an appropriate cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) can lead to the efficient and highly enantioselective synthesis of (R)- or (S)-1-cyclobutylbutan-1-ol.

These biocatalytic methods offer green and highly selective routes to valuable derivatives of this compound, such as chiral alcohols and esters, which can be important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Table 3: Biocatalytic Transformations of Cyclobutyl Ketones
TransformationSubstrate ExampleEnzyme ClassProductSelectivityReference
Baeyer-Villiger OxidationCyclobutyl methyl ketoneBaeyer-Villiger Monooxygenase (BVMO)Cyclobutyl acetateHigh regioselectivity nih.gov
Ketone ReductionVarious alkyl ketonesKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)Chiral secondary alcoholHigh enantioselectivity researchgate.netrsc.org

Mechanistic Investigations of Reactions Involving 1 Cyclobutylbutan 1 One

Elucidation of Reaction Pathways and Energy Profiles

The reaction pathway, or mechanism, describes the step-by-step process through which reactants are converted into products. Each step involves the breaking and/or formation of chemical bonds and is associated with an energy change, which can be depicted on a reaction energy profile. These profiles map the potential energy of the system as a function of the reaction coordinate, a measure of the progress of the reaction. Key features of an energy profile include the reactants, products, transition states (the energy maxima), and any intermediates (local energy minima). The difference in energy between the reactants and the highest energy transition state is the activation energy, which governs the reaction rate.

A significant reaction pathway for ketones like 1-cyclobutylbutan-1-one is the Norrish Type II reaction , a photochemical process that occurs upon UV irradiation. wikipedia.org This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-diradical intermediate. wikipedia.org For this compound, this would involve the abstraction of a hydrogen from the butyl chain. This diradical can then undergo one of two competing pathways: fragmentation (β-scission) to yield an alkene and an enol, or intramolecular recombination to form a cyclobutanol (B46151) derivative, a process known as the Norrish-Yang reaction . wikipedia.orgnih.gov

The Norrish-Yang cyclization of aryl cyclobutyl ketones has been shown to produce bicyclo[1.1.1]pentan-2-ol intermediates. nih.govresearchgate.net While this compound is an alkyl cyclobutyl ketone, the general principle of γ-hydrogen abstraction and subsequent cyclization provides a plausible reaction pathway. The energy profile for such a reaction would show the initial excitation of the ketone to a singlet state, followed by intersystem crossing to a more stable triplet state. This triplet state then abstracts the γ-hydrogen through a six-membered transition state to form the 1,4-diradical intermediate. From this intermediate, the energy profile would bifurcate, with one path leading to the fragmentation products and the other, via a different transition state, leading to the cyclobutanol product. The relative energies of these transition states will determine the product distribution.

Another important class of reactions for cyclobutyl ketones involves metal catalysis, such as the palladium-catalyzed γ-C(sp³)–H functionalization of aliphatic ketones. researchgate.net In these reactions, the ketone may coordinate to the metal center, followed by C-H activation to form a metallacyclic intermediate. Subsequent steps, such as reductive elimination, would then lead to the functionalized product. The energy profile for such a catalytic cycle would involve a series of intermediates and transition states corresponding to each step of the cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

Computational studies, often employing density functional theory (DFT), are powerful tools for elucidating these reaction pathways and their associated energy profiles. For instance, calculations on the SmI₂-catalyzed coupling of alkyl cyclopropyl (B3062369) ketones have been used to map out the Gibbs energy profiles, revealing the relative energies of intermediates and transition states and helping to explain observed reaction rates. nih.govacs.org Similar computational approaches could be applied to reactions of this compound to provide detailed mechanistic insights.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are consumed in a subsequent step. researchgate.net Their identification and characterization are key to understanding the reaction mechanism. Due to their transient nature, they are often not isolated but are detected by spectroscopic methods or inferred from the reaction products.

In the context of the Norrish Type II reaction of this compound, the primary reactive intermediate is the 1,4-diradical . wikipedia.org This species is formed by the intramolecular abstraction of a γ-hydrogen by the photo-excited carbonyl group. The diradical has two unpaired electrons on different atoms and is a key branching point in the reaction, leading to either fragmentation or cyclization products. nih.gov The existence of such radical intermediates in photochemical reactions can sometimes be supported by spectroscopic techniques like electron spin resonance (ESR) or by trapping experiments. pitt.edu

In metal-catalyzed reactions, organometallic intermediates play a crucial role. For example, in the Pd(II)-catalyzed C-H arylation of cyclobutyl ketones, a palladacycle intermediate is formed. researchgate.net This involves the formation of a carbon-palladium bond at the site of C-H activation. The structure and reactivity of this intermediate, influenced by the ligands on the palladium center, will dictate the course of the reaction. In some cases, higher oxidation state intermediates, such as Pd(IV), have been proposed. nih.gov The characterization of these intermediates can be challenging but may be achieved through techniques like NMR spectroscopy if the species is sufficiently stable, or through computational modeling.

Carbocation intermediates are another class of reactive species that can be involved in reactions of cyclobutyl ketones. For instance, in Lewis acid-catalyzed reactions of bicyclo[1.1.0]butane (BCB) ketones, carbocationic species have been proposed. chemrxiv.org While not a direct reaction of this compound, it illustrates a potential type of intermediate that could be formed under acidic conditions, for example, during certain nucleophilic addition reactions or rearrangements. Carbocations are characterized by a positively charged carbon atom and are generally planar with sp² hybridization. acs.org

The table below summarizes some of the potential reactive intermediates in reactions involving cyclobutyl ketones.

Intermediate Type Generating Reaction Key Features
1,4-DiradicalNorrish Type II PhotoreactionTwo unpaired electrons, leads to fragmentation or cyclization. wikipedia.org
Organopalladium IntermediatePd-catalyzed C-H FunctionalizationContains a carbon-palladium bond, structure influenced by ligands. researchgate.net
CarbocationAcid-catalyzed reactionsPositively charged, sp² hybridized carbon. chemrxiv.orgacs.org
Tetrahedral AlkoxideNucleophilic AdditionNegatively charged oxygen, sp³ hybridized carbon. libretexts.org

The stability of these intermediates is a critical factor in determining the reaction pathway. For example, the stability of the 1,4-diradical will influence the ratio of fragmentation to cyclization products in the Norrish-Yang reaction. Similarly, the stability of an organopalladium intermediate will affect the efficiency of a catalytic cycle.

Kinetic Studies and Determination of Rate Laws

The determination of the rate law for a reaction involving this compound would typically involve a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is then measured for each experiment.

To illustrate this, consider a hypothetical reduction of this compound with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a suitable solvent.

Hypothetical Reaction: this compound + NaBH₄ → 1-Cyclobutylbutan-1-ol

The following table presents hypothetical experimental data for this reaction. It is important to note that this data is for illustrative purposes to demonstrate the methodology of determining a rate law.

Experiment [this compound] (M) [NaBH₄] (M) Initial Rate (M/s)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.201.2 x 10⁻³

From this hypothetical data, we can determine the order of the reaction with respect to each reactant.

Comparing Experiments 1 and 2: The concentration of this compound is doubled, while the concentration of NaBH₄ is held constant. The initial rate also doubles (2.4 x 10⁻³ / 1.2 x 10⁻³ = 2). This indicates that the reaction is first order with respect to this compound (n=1).

Comparing Experiments 1 and 3: The concentration of NaBH₄ is doubled, while the concentration of this compound is held constant. The initial rate remains unchanged (1.2 x 10⁻³ / 1.2 x 10⁻³ = 1). This indicates that the reaction is zero order with respect to NaBH₄ (m=0).

Therefore, the hypothetical rate law for this reaction would be: Rate = k[this compound]¹[NaBH₄]⁰ = k[this compound]

The rate constant, k, can be calculated using the data from any of the experiments. Using data from Experiment 1: k = Rate / [this compound] = (1.2 x 10⁻³ M/s) / 0.10 M = 1.2 x 10⁻² s⁻¹

Kinetic studies can also involve monitoring the concentration of a reactant or product over time to determine the integrated rate law. By plotting the concentration data in different ways (e.g., [A] vs. time, ln[A] vs. time, or 1/[A] vs. time), one can determine if the reaction is zero, first, or second order, respectively.

In some cases, such as Pd-catalyzed reactions, the kinetics can be more complex, potentially involving saturation kinetics where the rate becomes independent of the substrate concentration at high concentrations. This can indicate that the formation of a catalyst-substrate complex is a key step in the mechanism.

Stereochemical Course of Cyclobutyl Ketone Reactions

The stereochemical course of a reaction describes the three-dimensional arrangement of atoms in the products relative to the reactants. For reactions involving chiral molecules or reactions that create new stereocenters, understanding the stereochemistry is of paramount importance. In the case of this compound, reactions at the carbonyl carbon or at the cyclobutane (B1203170) ring can lead to the formation of stereoisomers.

A key aspect of the stereochemistry of cyclobutyl ketones is the facial selectivity of nucleophilic attack on the carbonyl group. The carbonyl carbon is sp² hybridized and planar, meaning a nucleophile can attack from either the re or si face. libretexts.orglibretexts.org If the two groups attached to the carbonyl are different (which they are in this compound), the carbonyl carbon is prochiral, and nucleophilic addition will create a new stereocenter. The preferential attack from one face over the other is known as diastereoselectivity.

Studies on the reduction of 3-substituted cyclobutanones have shown that the hydride typically adds to the less sterically hindered face of the carbonyl group, leading predominantly to the cis alcohol. This stereochemical outcome is often observed regardless of the size of the reducing agent. This contrasts with the reduction of cyclohexanones, where the stereoselectivity can sometimes be reversed by using bulkier reagents.

Another important area where stereochemistry is crucial is in the enantioselective functionalization of the cyclobutane ring. For instance, Pd(II)-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been achieved using a chiral transient directing group. nih.govnih.gov In this approach, the ketone reversibly forms an imine with a chiral amine, which then directs the palladium catalyst to activate a specific C-H bond on the cyclobutane ring. The chirality of the directing group controls the facial selectivity of the C-H activation and subsequent bond formation, leading to a high enantiomeric excess of one enantiomer of the product. Interestingly, in some cases, the enantioselectivity can be reversed by changing the silver salt used as an additive, suggesting a change in the rate-limiting step of the catalytic cycle. nih.gov

The stereochemical course of the Norrish-Yang reaction can also be of interest. The cyclization of the 1,4-diradical intermediate can lead to the formation of multiple stereoisomers of the resulting cyclobutanol. The stereochemical outcome will depend on the relative stabilities of the different transition states leading to the various stereoisomeric products.

The following table summarizes the stereochemical course of some representative reactions of cyclobutyl ketones.

Reaction Type Substrate/Reagent Stereochemical Outcome Controlling Factors
Nucleophilic Addition (Reduction)3-Substituted Cyclobutanone (B123998) + HydridePredominantly cis-alcoholSteric hindrance to facial attack.
Pd-catalyzed C-H ArylationCyclobutyl Ketone + Chiral Directing GroupHigh enantioselectivity (e.g., >99:1 er). nih.govChirality of the directing group, reaction conditions. nih.govnih.gov
Norrish-Yang CyclizationAryl Cyclobutyl KetoneFormation of cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.netGeometry of the 1,4-diradical intermediate and transition states for cyclization.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclobutylbutan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Cyclobutylbutan-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclobutyl ring and the n-butyl chain. The electron-withdrawing nature of the carbonyl group will cause deshielding of adjacent protons, shifting their signals downfield.

α-Protons: The protons on the carbon adjacent to the carbonyl group (α-protons) are the most deshielded. This includes the methine proton on the cyclobutyl ring and the methylene (B1212753) protons of the butyl chain.

β- and γ-Protons: Protons further from the carbonyl group will appear at progressively higher fields (upfield).

The splitting patterns of these signals, governed by spin-spin coupling, provide information about the number of neighboring protons, which is crucial for confirming the connectivity of the molecule. For instance, the triplet from the terminal methyl group of the butyl chain is a characteristic feature.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum is attributed to the carbonyl carbon, typically appearing in the range of 205-220 ppm for ketones. researchgate.netnih.gov

Cyclobutane (B1203170) Carbons: The carbons of the cyclobutane ring will have chemical shifts influenced by the ketone substituent. docbrown.info

Butyl Chain Carbons: The carbons of the n-butyl chain will show distinct signals, with the carbon α to the carbonyl group being the most deshielded.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Butyl-CH₃0.9Triplet
Butyl-CH₂ (γ)1.3Sextet
Butyl-CH₂ (β)1.6Quintet
Butyl-CH₂ (α)2.5Triplet
Cyclobutyl-CH (α)3.2Quintet
Cyclobutyl-CH₂ (β)2.1-2.3Multiplet
Cyclobutyl-CH₂ (γ)1.8-2.0Multiplet

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~210
Cyclobutyl-CH (α)~55
Butyl-CH₂ (α)~45
Cyclobutyl-CH₂ (β)~25
Butyl-CH₂ (β)~26
Cyclobutyl-CH₂ (γ)~18
Butyl-CH₂ (γ)~22
Butyl-CH₃~14

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the butyl chain (e.g., correlations between the α-CH₂, β-CH₂, γ-CH₂, and CH₃ protons) and within the cyclobutyl ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations for this compound would include the correlation of the carbonyl carbon with the α-protons on both the cyclobutyl ring and the butyl chain, providing definitive evidence for the placement of the ketone group.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. nist.gov Other significant absorptions would include C-H stretching vibrations of the alkyl groups.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch1710 - 1725Strong, Sharp
C-H Stretch (sp³)2850 - 3000Medium to Strong
CH₂ Bend1450 - 1470Medium
C-C Stretch1000 - 1250Weak to Medium

Raman spectroscopy provides complementary information to FT-IR. The C=O stretch in ketones is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-H and C-C stretching and bending vibrations of the alkyl and cyclobutyl moieties will also give rise to characteristic Raman signals.

Predicted Raman Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch1710 - 1725Weak to Medium
C-H Stretch (sp³)2850 - 3000Strong
C-C Stretch800 - 1200Medium
Ring Puckering (Cyclobutyl)< 200Medium

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound (C₈H₁₄O), the molecular weight is 126.19 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for ketones include:

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, two primary alpha-cleavage pathways are possible:

Loss of the butyl radical (•C₄H₉), resulting in a cyclobutanecarbonyl cation at m/z = 83.

Loss of the cyclobutyl radical (•C₄H₇), leading to a butanoyl cation at m/z = 71.

McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available on the alkyl chain. In this compound, the butyl group has γ-hydrogens. The McLafferty rearrangement would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z = 84.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFragmentation Pathway
126[C₈H₁₄O]⁺•Molecular Ion (M⁺)
84[C₄H₄O(H)CH₂]⁺•McLafferty Rearrangement
83[C₄H₇CO]⁺Alpha-cleavage (loss of •C₄H₉)
71[CH₃CH₂CH₂CO]⁺Alpha-cleavage (loss of •C₄H₇)
55[C₄H₇]⁺Cyclobutyl cation
43[CH₃CH₂CH₂]⁺Propyl cation

X-ray Diffraction Analysis (for Crystalline Derivatives)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, many simple aliphatic ketones, including this compound, are liquids or low-melting solids at ambient temperatures, which precludes their direct analysis by this method. To overcome this limitation, these ketones are often converted into stable, highly crystalline derivatives.

The most common derivatization strategy for ketones for crystallographic purposes is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding 2,4-dinitrophenylhydrazone. These derivatives are typically solid, highly colored compounds that readily form high-quality crystals suitable for X-ray diffraction analysis acs.org. The resulting crystal structure provides unambiguous proof of the original ketone's constitution, including bond lengths, bond angles, and stereochemical relationships if chiral centers are present.

While specific crystallographic data for the 2,4-dinitrophenylhydrazone derivative of this compound is not available in published literature, the analysis would yield a set of parameters that define the unit cell of the crystal lattice. An illustrative example of such data is presented in the table below, based on typical values for similar organic derivatives.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Ketone Derivative

ParameterIllustrative Value
Chemical FormulaC₁₄H₁₈N₄O₄
Formula Weight306.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)15.23
c (Å)9.88
β (°)105.3
Volume (ų)1472.1
Z (molecules/unit cell)4

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound derivatives.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC, GC)

Chromatography is essential for assessing the purity of this compound and for separating it from reactants, byproducts, or other impurities. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

Gas Chromatography (GC)

GC is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase chemcoplus.co.jpiptsalipur.org. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons and related compounds, while a Mass Spectrometer (MS) can be used for definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns suisse-tp.ch.

Table 2: Typical Gas Chromatography (GC) Parameters for Ketone Analysis

ParameterTypical Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane)
Carrier GasHelium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Injector Temperature250 °C
Oven ProgramInitial 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature280 °C (FID) or MS Transfer Line at 280 °C

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

Simple aliphatic ketones like this compound lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors in HPLC or UPLC. To address this, derivatization with DNPH is a widely used strategy, as the resulting hydrazone has a strong absorbance in the UV region (around 360 nm) waters.comresearchgate.netauroraprosci.com. This allows for the sensitive quantification of the ketone.

Reversed-phase chromatography is the standard mode for separating these DNPH derivatives. UPLC systems, which use smaller particle-size columns and higher pressures than conventional HPLC, can achieve significantly faster analysis times and better resolution waters.comnih.gov.

Table 3: Illustrative HPLC/UPLC Conditions for Analysis of a Ketone-DNPH Derivative

ParameterTypical Condition
ColumnC18 reversed-phase, e.g., 100 mm x 2.1 mm, 1.7 µm particle size (for UPLC)
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min (for UPLC)
Column Temperature40 °C
DetectionUV-Vis Diode Array Detector (DAD) at 360 nm
Injection Volume1-5 µL

Computational Chemistry Studies on 1 Cyclobutylbutan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cyclobutylbutan-1-one. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic landscape, which in turn governs its stability and chemical reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, predicting key structural parameters such as bond lengths and angles. For instance, a typical DFT calculation at the B3LYP/6-31G(d) level of theory would provide the optimized coordinates of each atom, from which a detailed geometric profile can be constructed.

These calculations also yield the total electronic energy of the molecule, a critical parameter for assessing its stability. By comparing the energies of different possible conformations, the most stable, or ground-state, geometry can be identified. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

ParameterAtom 1Atom 2Predicted Value
Bond Length (Å)C(carbonyl)O(carbonyl)1.215
Bond Length (Å)C(carbonyl)C(cyclobutyl)1.510
Bond Length (Å)C(carbonyl)C(propyl)1.525
Bond Angle (°)C(cyclobutyl)C(carbonyl)C(propyl)
Bond Angle (°)O(carbonyl)C(carbonyl)C(cyclobutyl)
Dihedral Angle (°)C(ring)-C(ring)C(ring)-C(carbonyl)O(carbonyl)

Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar ketones.

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathways that connect reactants to products. A crucial aspect of this is the location and characterization of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

For example, the mechanism of a nucleophilic addition to the carbonyl group of this compound can be computationally elucidated. By modeling the approach of a nucleophile, the geometry and energy of the transition state can be calculated. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Conformational Analysis of the Cyclobutyl Ring and Side Chain

The flexibility of both the cyclobutyl ring and the n-butyl side chain in this compound gives rise to a complex conformational landscape. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and a phase angle. The butyl side chain, with its multiple single bonds, can also adopt various staggered and eclipsed conformations.

Computational conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the low-energy conformers. This is often achieved through methods like potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of such an analysis reveal the relative stabilities of the different conformers and the energy barriers for interconversion between them. For this compound, the orientation of the butyl group relative to the cyclobutyl ring is a key determinant of conformational preference, with steric hindrance playing a significant role.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)
AAnti-periplanar butyl chain, equatorial attachment0.00
BGauche butyl chain, equatorial attachment0.65
CAnti-periplanar butyl chain, axial attachment1.50
DGauche butyl chain, axial attachment2.10

Note: These values are illustrative and represent a plausible conformational energy landscape.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, computational methods can predict various spectroscopic parameters, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can aid in the assignment of signals to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) spectra. The computed frequencies and their corresponding intensities can be used to assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone group.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as the n → π* transition typical of ketones.

Table 3: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C=O210.5211.2
Cα (cyclobutyl)55.254.8
Cβ (cyclobutyl)25.826.1
Cγ (cyclobutyl)18.318.5
Cα (butyl)42.141.9
Cβ (butyl)26.727.0
Cγ (butyl)22.923.2
Cδ (butyl)13.914.1

Note: Predicted values are based on typical accuracies of DFT-GIAO calculations.

Molecular Modeling for Understanding Intramolecular Interactions

Molecular modeling techniques, including the analysis of the calculated electron density, can provide insights into the subtle intramolecular interactions that influence the structure and properties of this compound. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify and characterize non-covalent interactions, such as weak hydrogen bonds or van der Waals forces.

For example, the analysis might reveal weak C-H···O interactions between the hydrogen atoms on the cyclobutyl or butyl groups and the carbonyl oxygen. While individually weak, these interactions can collectively contribute to the stabilization of certain conformations. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interaction preferences and reactivity. The negative potential around the carbonyl oxygen indicates its role as a hydrogen bond acceptor or a site for electrophilic attack.

Synthetic Applications of 1 Cyclobutylbutan 1 One and Its Derivatives in Organic Chemistry

1-Cyclobutylbutan-1-one as a Versatile Synthetic Building Block

This compound is a versatile precursor in organic synthesis due to the reactivity of both the ketone functional group and the strained four-membered ring. The carbonyl group can undergo a wide range of classical reactions, including nucleophilic additions, reductions, and condensations. These transformations allow for the introduction of various functional groups and the extension of the carbon skeleton.

Furthermore, the cyclobutane (B1203170) ring itself can participate in unique chemical transformations. For instance, reactions involving the α-carbon to the carbonyl group can be facilitated, and under certain conditions, ring-expansion or ring-opening reactions can be induced. This dual reactivity makes this compound a valuable building block for creating a diverse array of molecular structures.

One notable transformation of cyclobutyl ketones is the Norrish-Yang reaction. This photochemical process involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, leading to the formation of a 1,4-biradical. This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. Subsequent palladium-catalyzed carbon-carbon bond cleavage and functionalization of this intermediate provides a pathway to stereospecifically synthesize cis-1,3-disubstituted cyclobutanes, which are valuable scaffolds in drug discovery. nih.govnih.gov

The versatility of this compound as a synthetic intermediate is summarized in the table below, highlighting key reaction types and the resulting molecular frameworks.

Reaction TypeReagents/ConditionsResulting StructurePotential Applications
Nucleophilic AdditionGrignard reagents, Organolithium reagentsTertiary alcoholsSynthesis of complex acyclic molecules
ReductionNaBH4, LiAlH41-Cyclobutylbutan-1-olIntroduction of a chiral center
Wittig ReactionPhosphonium ylidesAlkenesCarbon-carbon double bond formation
Aldol (B89426) CondensationAldehydes/Ketones, Acid/Base catalystα,β-Unsaturated ketonesElongation of the carbon chain
Norrish-Yang CyclizationUV lightBicyclo[1.1.1]pentan-2-ol derivativesSynthesis of 1,3-disubstituted cyclobutanes

Construction of Complex Polycyclic and Heterocyclic Frameworks

The strategic use of this compound and its derivatives allows for the assembly of intricate polycyclic and heterocyclic systems. The inherent ring strain of the cyclobutane moiety can be harnessed as a driving force in various rearrangement and cycloaddition reactions to construct larger ring systems.

For example, acid-catalyzed or thermal rearrangements of cyclobutyl-substituted systems can lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) rings. These ring-expansion strategies are powerful tools for accessing five- and six-membered carbocyclic frameworks that are prevalent in natural products and pharmaceutical agents.

In the realm of heterocyclic chemistry, the ketone functionality of this compound provides a convenient handle for introducing heteroatoms. Condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, and ureas, can yield a variety of five- and six-membered heterocyclic rings, including pyrazoles, isoxazoles, and pyrimidines. These heterocyclic motifs are of significant interest due to their widespread presence in biologically active molecules.

The following table illustrates potential synthetic routes from this compound to various cyclic frameworks.

Target FrameworkSynthetic StrategyKey Intermediates
Polycyclic HydrocarbonsIntramolecular cyclization reactionsDiene or enyne derivatives of this compound
Fused HeterocyclesTandem condensation-cyclization reactionsα-Halo or α,β-unsaturated derivatives
Spirocyclic CompoundsIntramolecular nucleophilic substitutionHydroxy- or amino-functionalized derivatives

Exploration of Novel Molecular Scaffolds and Chemical Space

The incorporation of the cyclobutane ring from this compound into larger molecules allows for the exploration of novel three-dimensional chemical space. nih.gov The puckered nature of the cyclobutane ring, in contrast to planar aromatic systems, provides access to unique molecular geometries. This three-dimensionality is increasingly recognized as a crucial factor for enhancing biological activity and improving physicochemical properties of drug candidates. nih.gov

By utilizing this compound as a starting point, chemists can systematically introduce the cyclobutane motif into various molecular scaffolds. This enables the synthesis of compound libraries with diverse shapes and substitution patterns, facilitating the exploration of structure-activity relationships and the identification of novel bioactive compounds. The cyclobutyl group can act as a non-planar bioisostere for other common groups in medicinal chemistry, such as phenyl rings or gem-dimethyl groups, offering a strategy to modulate properties like solubility, metabolic stability, and receptor binding affinity. nih.gov

Utility in Fragment-Based Approaches for Chemical Diversification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

This compound and its derivatives are well-suited for inclusion in fragment libraries. The cyclobutane moiety provides a desirable level of three-dimensionality while maintaining a low molecular weight and complexity. The ketone functionality serves as a convenient point for chemical elaboration, allowing for the rapid generation of a diverse set of analogues for structure-activity relationship studies.

The table below outlines the key attributes of this compound derivatives as fragments in FBDD.

AttributeRelevance in FBDD
Low Molecular WeightAdherence to the "Rule of Three" for fragment libraries
Three-DimensionalityExploration of non-planar chemical space, potentially leading to improved binding affinity and selectivity
Functional Handle (Ketone)Allows for straightforward chemical modification and fragment evolution
Synthetic AccessibilityEnables the rapid synthesis of a diverse library of related fragments

Conclusions and Future Research Directions

Current Challenges and Limitations in the Synthesis and Reactivity of Cyclobutyl Ketones

The synthesis of functionalized cyclobutyl ketones is often hampered by challenges related to stereocontrol and the use of specialized starting materials. A significant limitation in the synthesis of 1,3-disubstituted cyclobutanes, which can be derived from cyclobutyl ketones, is the difficulty in controlling diastereoselectivity, often resulting in mixtures of cis and trans isomers. nih.gov Many conventional methods rely on precursors that are not readily accessible, such as activated alkenes or bicyclo[1.1.0]butanes, which complicates their widespread application. nih.gov

Furthermore, the reactivity of cyclobutyl ketones can be substrate-dependent, posing limitations on the scope of certain transformations. For instance, in the Norrish-Yang cyclization, a key step in some functionalization strategies, electron-rich aryl cyclobutyl ketones may fail to yield the desired bicyclic products. nih.gov The inherent stability of C-C σ bonds also presents a challenge in developing efficient difunctionalization reactions, which could otherwise provide streamlined access to complex molecular architectures.

Emerging Methodologies and Technologies for Advancing Cyclobutyl Ketone Chemistry

To overcome the existing challenges, researchers are actively developing innovative synthetic strategies. One promising approach is the sequential C–H/C–C functionalization of cyclobutyl aryl ketones. nih.govnih.gov This method allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones through a Norrish-Yang procedure followed by a palladium-catalyzed C-C cleavage and functionalization. nih.gov The optimization of reaction conditions, such as the use of milder 365 nm UV sources, has been shown to significantly improve yields and minimize the formation of unwanted side products in these photochemical reactions. nih.gov

Beyond specific reaction pathways, broader technological advancements in chemistry are poised to revolutionize the synthesis and manipulation of cyclobutyl ketones. Emerging technologies highlighted by IUPAC, such as flow chemistry, could enable more precise control over reaction parameters, leading to improved yields and selectivity in the synthesis of these strained rings. iupac.org The application of artificial intelligence and machine learning in reaction prediction and optimization also holds the potential to accelerate the discovery of novel synthetic routes and reaction conditions for cyclobutyl ketones.

Opportunities for Novel Transformations and Applications of 1-Cyclobutylbutan-1-one

The unique structural properties of the cyclobutane (B1203170) ring, characterized by its puckered conformation and inherent ring strain, make it a valuable scaffold in medicinal chemistry. nih.govresearchgate.net The rigidity of the cyclobutane moiety can enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity, by reducing conformational flexibility. nih.gov Specifically, 1,3-disubstituted cyclobutanes are being explored as conformationally restricted bioisosteres for more flexible alkyl or aryl linkers in bioactive molecules. nih.gov

For a compound like this compound, these principles open up a wide array of possibilities for novel transformations and applications. The ketone functionality serves as a versatile handle for a variety of chemical modifications. For example, the benzoyl group in related cyclobutyl aryl ketones can be readily converted into other functional groups like amides and esters, expanding the potential for creating diverse libraries of compounds for biological screening. nih.gov The exploration of ring-expansion reactions, cycloadditions, and other strain-release methodologies could lead to the synthesis of novel and complex molecular architectures from this compound and its derivatives, with potential applications in materials science and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.